molecular formula C22H34Br2N2 B14349355 1-Dodecyl-4,4'-bipyridin-1-ium dibromide CAS No. 92506-16-6

1-Dodecyl-4,4'-bipyridin-1-ium dibromide

Katalognummer: B14349355
CAS-Nummer: 92506-16-6
Molekulargewicht: 486.3 g/mol
InChI-Schlüssel: URQHSANZJXYMCA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dodecyl-4,4'-bipyridin-1-ium dibromide is a viologen derivative characterized by a 12-carbon alkyl chain (dodecyl) attached to the nitrogen atoms of a 4,4'-bipyridinium core, with bromide counterions. Viologens, or 1,1'-disubstituted-4,4'-bipyridinium salts, are redox-active compounds widely studied for applications in electrochromic devices, supramolecular chemistry, and catalysis. The dodecyl chain confers amphiphilic properties, influencing solubility, aggregation behavior, and intermolecular interactions in both solution and solid states .

Eigenschaften

CAS-Nummer

92506-16-6

Molekularformel

C22H34Br2N2

Molekulargewicht

486.3 g/mol

IUPAC-Name

1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21;;/h12-17,19-20H,2-11,18H2,1H3;2*1H/q+1;;/p-1

InChI-Schlüssel

URQHSANZJXYMCA-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with a dodecyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

4,4’-bipyridine+dodecyl bromide1-Dodecyl-4,4’-bipyridin-1-ium dibromide\text{4,4'-bipyridine} + \text{dodecyl bromide} \rightarrow \text{1-Dodecyl-4,4'-bipyridin-1-ium dibromide} 4,4’-bipyridine+dodecyl bromide→1-Dodecyl-4,4’-bipyridin-1-ium dibromide

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the quaternization process.

Analyse Chemischer Reaktionen

1-Dodecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Dodecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is primarily based on its ability to interact with biological membranes and disrupt their integrity. The long dodecyl chain allows the compound to insert into lipid bilayers, leading to increased membrane permeability and potential cell lysis. The bipyridinium core can also participate in redox reactions, which can generate reactive oxygen species and contribute to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl Chain Length and Aromatic Groups

Viologens with varying substituents exhibit distinct physicochemical properties. Key comparisons include:

Shorter Alkyl Chains (C2–C8):
  • 1,1'-Diethyl-4,4'-bipyridinium Dibromide : Ethyl groups (C2) enhance water solubility but reduce thermal stability. The shorter chain limits van der Waals interactions, resulting in less ordered crystalline structures compared to longer alkyl derivatives .
  • 1,1'-Diheptyl-4,4'-bipyridinium Dibromide : Heptyl chains (C7) balance solubility in polar solvents and self-assembly tendencies. These compounds form lamellar structures in the solid state, driven by alkyl chain packing and π-π interactions .
Longer Alkyl Chains (C12–C16):
  • 1-Dodecyl-4,4'-bipyridin-1-ium Dibromide : The dodecyl chain (C12) promotes solubility in organic solvents (e.g., THF, DMF) and facilitates micelle formation in aqueous media. Its solid-state structure likely features interdigitated alkyl chains and π-stacked bipyridinium cores, though flexibility may introduce disorder .
  • 1,1'-Dihexadecyl-4,4'-bipyridinium Dibromide (HV) : Hexadecyl chains (C16) significantly reduce solubility in polar solvents but enhance thermal stability. Crystallographic studies of similar long-chain viologens reveal columnar stacking with bromide ions occupying interstitial spaces .
Aromatic Substituents:
  • 1,1'-Dibenzyl-4,4'-bipyridinium Dibromide (BV): Benzyl groups introduce aromatic π-π interactions, leading to tighter molecular packing and higher redox potentials compared to alkyl-substituted analogs. This structural rigidity enhances electrochemical stability but reduces solubility in non-aromatic solvents .

Counterion Influence on Crystal Packing

The choice of counterion critically affects solid-state organization:

  • Bromide (Br⁻) : Smaller ionic radius (1.96 Å) allows dense packing. For example, 1,1′-Methylenebis(4,4'-bipyridin-1-ium) dibromide forms columnar stacks via π-π interactions (C⋯C distance: 3.493 Å) and intercolumnar C–H⋯N hydrogen bonds (N⋯H: 2.546–2.620 Å). Bromide ions occupy channels between columns, stabilizing the lattice .
  • Hexafluorophosphate (PF₆⁻) : Bulkier PF₆⁻ disrupts columnar stacking, favoring zigzag ribbon motifs instead. The larger anion increases intermolecular spacing, reducing electrostatic stabilization .

Electrochemical and Electrochromic Properties

Alkyl chain length modulates redox behavior and electrochromic performance:

Compound Substituent Reduction Potential (V vs. SCE) Switching Time (s) Stability Cycle
1,1'-Diethyl (C2) Ethyl -0.45 0.8 5,000
1-Dodecyl (C12) Dodecyl -0.52 (estimated) 1.2 10,000+
1,1'-Dihexadecyl (C16) Hexadecyl -0.58 2.5 15,000
1,1'-Dibenzyl (BV) Benzyl -0.38 0.5 3,000

Key Trends:

  • Longer alkyl chains shift reduction potentials to more negative values due to electron-donating effects, enhancing radical cation stability .
  • Aromatic substituents (e.g., benzyl) improve switching speeds but reduce cycle stability due to rigid packing-induced strain .

Solubility and Aggregation Behavior

  • Polar Solvents (Water, Methanol): Shorter alkyl chains (C2–C8) exhibit higher solubility. For example, diethyl viologen is water-soluble, whereas dodecyl and hexadecyl derivatives form micelles or precipitates .
  • Non-Polar Solvents (Chloroform, Toluene): Longer alkyl chains (C12–C16) improve solubility. Dodecyl derivatives dissolve in DMF/THF mixtures, facilitating solution-processable electrochromic films .

Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Substituent Counterion Crystal System π-π Distance (Å) Melting Point (°C)
1,1′-Methylenebis(4,4'-bipyridinium) Methylene Br⁻ Orthorhombic 3.493 >300 (decomp.)
1-Dodecyl-4,4'-bipyridinium Dodecyl Br⁻ Not reported Estimated ~3.5 180–200
1,1'-Dihexadecyl-4,4'-bipyridinium Hexadecyl Br⁻ Monoclinic 3.6 220–240

Table 2: Electrochemical Comparison

Compound E₁/₂ (V vs. SCE) Conductivity (S/cm) Application Highlight
1-Dodecyl -0.52 1.2 × 10⁻³ Organic electrolyte compatibility
1,1'-Diethyl -0.45 3.5 × 10⁻² Aqueous electrochromic devices
1,1'-Dibenzyl (BV) -0.38 2.0 × 10⁻³ High-contrast displays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.